![molecular formula C17H14N2O5S2 B2828905 甲基2-(2-(甲磺基)苯甲酰基)苯并[d]噻唑-6-羧酸甲酯 CAS No. 896369-30-5](/img/structure/B2828905.png)

甲基2-(2-(甲磺基)苯甲酰基)苯并[d]噻唑-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

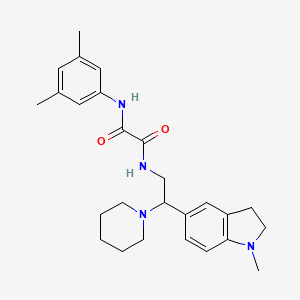

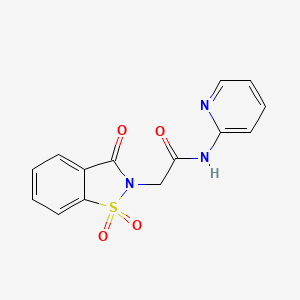

“Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazole derivatives are generally synthesized through various methods, including traditional multistep reactions and one-pot atom economy processes using green chemistry principles .Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the benzothiazole ring, along with the various functional groups attached to it, such as the methylsulfonyl and carboxylate groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. For instance, the benzothiazole ring is known to undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, benzothiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .科学研究应用

药物发现中的合成和构建模块

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate 作为 benzo[d]thiazole 家族的一部分,在合成和药物化学中起着至关重要的作用。它作为具有多种生物活性的各种化合物中的一个组分。已经开发了一种优雅的途径来合成羟基取代的 2-aminobenzo[d]thiazole-6-carboxylic acid 衍生物,它们作为药物发现中的新构建模块。这些衍生物可以在多个位置进行取代,当作为靶向应用的配体进行研究时,提供了对分子周围化学空间的广泛探索。这一进展强调了该分子在合成具有潜在治疗应用的化合物中的多功能性(Durcik 等,2020)。

噻唑羧酸衍生物的合成

另一项研究深入探讨了 2-amino-4-methylthiazole-5-carboxylic acid 的乙酯和苯胺酰化,导致形成 2-acetyl(arylsulfonyl)amino 衍生物。该过程包括甲基化和随后的脱乙酰化以产生酯,展示了一种生成可能有利于进一步药理学探索的衍生物的方法(Dovlatyan 等,2004)。

抗菌和抗真菌活性

对含有磺酰基取代的含氮杂环系统衍生物的研究,包括与 methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate 相关的化合物,已扩展到包括 2N(R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides 和 N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides。这些化合物已显示对革兰氏阳性菌和革兰氏阴性菌均具有敏感性,并且对白色念珠菌具有抗真菌活性。这表明这些化合物在抗菌和抗真菌应用中的潜力,突出了进一步研究其药理学性质的重要性(Kobzar 等,2019)。

抑制 Na+/H+ 交换器

抑制 Na+/H+ 交换器有利于在心脏缺血和再灌注期间保持细胞完整性。与 methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate 相同化学家族中的化合物已被研究其作为 Na+/H+ 交换器抑制剂的潜力。这些研究旨在开发有效的和选择性的苯甲酰胍作为 NHE 抑制剂,这可以作为治疗急性心肌梗死的辅助疗法。研究结果强调了取代基对这些化合物的效力以及在心血管疾病中的潜在治疗应用的重要性(Baumgarth 等,1997)。

未来方向

Benzothiazole derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for specific applications.

属性

IUPAC Name |

methyl 2-[(2-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O5S2/c1-24-16(21)10-7-8-12-13(9-10)25-17(18-12)19-15(20)11-5-3-4-6-14(11)26(2,22)23/h3-9H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHASEFYOBDHMRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-3-methyl-N-(propan-2-yl)benzamide](/img/structure/B2828824.png)

![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)

![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2828836.png)

![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2828842.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2828844.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)